molecular formula C22H18Cl2N4 B11078238 1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11078238
M. Wt: 409.3 g/mol
InChI Key: FFWNRDKAYOZHJC-UHFFFAOYSA-N
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Description

1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C22H18Cl2N4. This compound is part of the pyrido[1,2-a]benzimidazole family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of 2-aminobenzimidazole with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. One common method involves the reaction of 2-aminobenzimidazole with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate, followed by the addition of propylamine and subsequent cyclization .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes critical for the survival and proliferation of pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3,4-Dichlorobenzyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile stands out due to its unique combination of structural elements, which may confer specific biological activities not observed in other similar compounds.

Properties

Molecular Formula

C22H18Cl2N4

Molecular Weight

409.3 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methylamino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C22H18Cl2N4/c1-2-5-15-11-21(26-13-14-8-9-17(23)18(24)10-14)28-20-7-4-3-6-19(20)27-22(28)16(15)12-25/h3-4,6-11,26H,2,5,13H2,1H3

InChI Key

FFWNRDKAYOZHJC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CC(=C(C=C4)Cl)Cl)C#N

Origin of Product

United States

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